molecular formula C17H20N2O2 B7526424 3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea

3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea

Cat. No. B7526424
M. Wt: 284.35 g/mol
InChI Key: KSVWZABRYLUZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea, also known as Compound A, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been studied for its ability to inhibit the growth of cancer cells and its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea A involves the inhibition of various enzymes and pathways that are involved in cell growth and survival. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the expression of VEGF, which is involved in angiogenesis.
Biochemical and Physiological Effects:
3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea A has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been shown to improve glucose metabolism and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea A in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation is that it may not be effective in all types of cancer cells and may have different effects in different cell types.

Future Directions

There are several future directions for research on 3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea A. One direction is to study its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and diabetes. Further research is also needed to better understand its mechanisms of action and potential side effects.
In conclusion, 3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea A is a chemical compound that has been the subject of scientific research for its potential therapeutic properties. It has been studied for its ability to inhibit the growth of cancer cells and its potential use in the treatment of various diseases. Further research is needed to better understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea A involves the reaction of 3-(2,3-dimethylphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one with methyl isocyanate in the presence of a catalyst. This method has been optimized to produce high yields of pure 3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea A.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea A has been studied extensively for its potential use in cancer treatment. Studies have shown that it has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-5-4-6-16(13(12)2)18-17(21)19(3)11-14-7-9-15(20)10-8-14/h4-10,20H,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVWZABRYLUZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N(C)CC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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